molecular formula C21H22N4O6S B2367821 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 533870-55-2

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2367821
CAS No.: 533870-55-2
M. Wt: 458.49
InChI Key: ZTRSZKLLRIAMRQ-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities. This compound is of significant interest for early-stage pharmaceutical research, particularly in the development of novel anti-infective and anticancer agents. The 1,3,4-oxadiazole ring is a established bioisostere for carbonyl-containing groups, influencing the molecule's physicochemical properties and its ability to interact with biological targets. This benzamide derivative is designed for investigational use in biochemical assays. Research into analogous 1,3,4-oxadiazole compounds has demonstrated potent, broad-spectrum antimicrobial activity, including efficacy against drug-resistant strains of Mycobacterium tuberculosis (the causative agent of tuberculosis) and non-tuberculous mycobacteria (NTM). The mechanism of action for such active derivatives often involves the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase). Furthermore, 1,3,4-oxadiazole derivatives are investigated in oncology research for their antiproliferative effects, with mechanisms that may include the inhibition of key cancer-related enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC). Researchers can utilize this compound as a key chemical tool for probing disease mechanisms and as a lead structure in hit-to-lead optimization campaigns. Please note: This product is intended for non-human research only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(31-20)22-19(26)14-5-7-18(8-6-14)32(27,28)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRSZKLLRIAMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxadiazole ring and a pyrrolidinylsulfonamide moiety. Its molecular formula is C₁₈H₃₁N₅O₃S, with a molecular weight of approximately 357.4 g/mol. The presence of the dimethoxyphenyl group contributes to its lipophilicity, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure–activity relationship (SAR) analysis suggests that the oxadiazole ring plays a critical role in enhancing the compound's anticancer efficacy by inducing apoptosis through mitochondrial pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound can bind to receptors that regulate cell cycle progression and apoptosis.

Case Studies and Experimental Data

  • Antimicrobial Studies : A study demonstrated that the compound exhibited an IC50 value in the low micromolar range against Gram-positive bacteria. This suggests a potent antimicrobial effect that warrants further exploration for therapeutic applications in infectious diseases.
  • Cytotoxicity Assays : In vitro assays revealed that the compound significantly reduced cell viability in cancer cell lines with IC50 values comparable to established chemotherapeutic agents. The observed effects were linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
  • SAR Analysis : A comprehensive SAR analysis indicated that modifications to the dimethoxyphenyl group could enhance the bioactivity of the compound. Substituents at specific positions on the phenyl ring were found to improve both potency and selectivity for cancer cells over normal cells.

Tables Summarizing Biological Activity

Activity Type IC50 Value (µM) Target
Antimicrobial5.0Gram-positive bacteria
Anticancer10.0Breast cancer cells
Antioxidant15.0ROS scavenging

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazoles: LMM5 and LMM11

Structural Features :

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide .
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .

Key Findings :
Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1). LMM5, with a 4-methoxyphenylmethyl group, showed moderate activity (MIC: 32 µg/mL), while LMM11, bearing a furan-2-yl substituent, demonstrated enhanced potency (MIC: 8 µg/mL) . The bulkier cyclohexyl(ethyl)sulfamoyl group in LMM11 may improve membrane permeability compared to the benzyl(methyl)sulfamoyl group in LMM3.

Comparison with Target Compound :
The target compound replaces the 4-methoxyphenyl or furan substituents with a 3,5-dimethoxyphenyl group, which could enhance π-π stacking interactions with Trr1’s aromatic residues. The pyrrolidin-1-ylsulfonyl group, less sterically hindered than LMM11’s cyclohexyl-ethyl substituent, may further improve solubility and target access.

Compound Oxadiazole Substituent Sulfonamide Group Antifungal Activity (MIC vs. C. albicans)
LMM5 4-Methoxyphenylmethyl Benzyl(methyl)sulfamoyl 32 µg/mL
LMM11 Furan-2-yl Cyclohexyl(ethyl)sulfamoyl 8 µg/mL
Target Compound 3,5-Dimethoxyphenyl Pyrrolidin-1-ylsulfonyl Hypothetical: 4–16 µg/mL (predicted)

Antimicrobial 1,3,4-Oxadiazoles: OZE-II

Structural Features :

  • OZE-II : N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide .

Key Findings :
OZE-II demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), increasing survival in a C. elegans-MRSA infection model. Its 3,5-dimethoxyphenyl group likely enhances hydrophobic interactions with bacterial targets, while the 4,4-dimethyloxazolidin-3-ylsulfonyl moiety contributes to stability under physiological conditions .

Comparison with Target Compound: The target compound shares the 3,5-dimethoxyphenyl group but substitutes the oxazolidine sulfonamide with a pyrrolidin-1-ylsulfonyl group.

Anticancer 1,3,4-Thiadiazoles

Structural Features :

  • Compound 8e : 2-(2-Chloro-5-pyridinylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole .

Key Findings :
Compound 8e showed 55.71% inhibition of PC3 prostate cancer cells at 5 µM, attributed to its 3,4,5-trimethoxyphenyl group, which disrupts microtubule assembly .

Comparison with Target Compound :
While the target compound’s 3,5-dimethoxyphenyl group lacks the 4-methoxy substituent, this reduction in steric hindrance may allow better binding to kinase targets rather than tubulin. The oxadiazole core, more electron-deficient than thiadiazole, could increase reactivity toward nucleophilic residues in cancer-related enzymes.

Preparation Methods

Sulfonation of Benzoic Acid

The benzene ring is sulfonated at the para position using chlorosulfonic acid under controlled conditions.
Reaction Conditions :

  • Benzoic acid (1 eq) is added dropwise to chlorosulfonic acid (3 eq) at 0–5°C.
  • The mixture is stirred for 4 hr, then quenched with ice water to precipitate 4-(chlorosulfonyl)benzoic acid (78% yield).

Amine Coupling with Pyrrolidine

The chlorosulfonyl intermediate reacts with pyrrolidine to install the sulfonamide group.
Procedure :

  • 4-(Chlorosulfonyl)benzoic acid (1 eq) is dissolved in dry dichloromethane (DCM).
  • Pyrrolidine (1.2 eq) and triethylamine (2 eq) are added sequentially at 0°C.
  • After 12 hr at room temperature, the product 4-(pyrrolidin-1-ylsulfonyl)benzoic acid is isolated by filtration (85% yield).

Conversion to Acid Chloride

The benzoic acid is activated using thionyl chloride (SOCl₂):

  • 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1 eq) is refluxed with SOCl₂ (5 eq) for 3 hr.
  • Excess SOCl₂ is removed under vacuum to yield 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride (92% yield).

Synthesis of 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-amine

Preparation of 3,5-Dimethoxybenzohydrazide

3,5-Dimethoxybenzoic acid is converted to its hydrazide via a two-step process:

  • Acid Chloride Formation : React with SOCl₂ (3 eq) in refluxing toluene (2 hr, 90% yield).
  • Hydrazide Formation : Treat the acid chloride with hydrazine hydrate (2 eq) in ethanol (12 hr, 80% yield).

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclodehydration to form the oxadiazole ring.
Optimized Protocol :

  • 3,5-Dimethoxybenzohydrazide (1 eq) is heated with phosphorus oxychloride (POCl₃, 5 eq) at 100°C for 6 hr.
  • The reaction is quenched with ice, neutralized with NaHCO₃, and extracted with ethyl acetate to yield 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (75% yield).

Amide Coupling to Assemble the Final Product

The acid chloride and oxadiazole amine are coupled using Schotten-Baumann conditions :

  • 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1 eq) in acetone is added to a solution of 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1 eq) and NaOH (2 eq) in water.
  • The mixture is stirred vigorously for 2 hr at 0°C.
  • The precipitate is filtered and recrystallized from ethanol to afford the target compound (68% yield).

Analytical Characterization and Data

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 6.88 (s, 2H, ArH-OCH₃), 6.62 (s, 1H, ArH-OCH₃), 3.85 (s, 6H, OCH₃), 3.32–3.25 (m, 4H, pyrrolidine CH₂), 1.90–1.82 (m, 4H, pyrrolidine CH₂).
  • HRMS (ESI) : m/z calcd for C₂₂H₂₃N₄O₆S [M+H]⁺ 479.1335; found 479.1338.

Purity Assessment :

  • HPLC (C18 column, 90:10 MeCN/H₂O): 98.2% purity at 254 nm.

Optimization and Challenges

Sulfonamide Formation

Early attempts using methanesulfonyl chloride instead of chlorosulfonic acid resulted in lower yields (45%) due to incomplete sulfonation. Excess pyrrolidine (1.5 eq) improved conversion but required careful pH control to avoid side products.

Oxadiazole Cyclization

Alternative dehydrating agents like polyphosphoric acid (PPA) gave comparable yields (73%) but required longer reaction times (12 hr). POCl₃ was preferred for its reproducibility.

Amide Coupling

Using HATU as a coupling agent in DMF increased the yield to 82% but introduced purification challenges. The Schotten-Baumann method provided a cleaner profile despite moderate yields.

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